molecular formula C7H5BrFNO2 B2978676 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene CAS No. 1807212-21-0

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Cat. No. B2978676
CAS RN: 1807212-21-0
M. Wt: 234.024
InChI Key: JUHSOFUPFHGQIM-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is a building block chemical that can be used within organic chemistry to prepare components which can be utilized within desirable industries, for example pharmaceuticals and materials science . It has a molecular weight of 234.02 .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrFNO2 . The average mass is 234.023 Da and the monoisotopic mass is 232.948761 Da .

Scientific Research Applications

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds for imaging and diagnostic purposes often involves complex organic molecules like 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. For example, in the study by Klok et al. (2006), a radiolabeled compound, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), was synthesized in a two-step reaction sequence starting from a bromo-fluoro-nitrobenzene derivative. This compound is used in positron emission tomography (PET) imaging, highlighting its application in medical diagnostics (Klok, Klein, Herscheid, & Windhorst, 2006).

Improvement of Solar Cell Efficiency

In the context of polymer solar cells (PSCs), this compound derivatives have been used to enhance the efficiency of electron transfer processes. Fu et al. (2015) introduced a fluorescent inhibitor based on a bromo-nitrobenzene derivative to the active layer of PSCs, which significantly improved the power conversion efficiency (PCE) by over 57% compared to reference cells. This demonstrates the compound's role in advancing renewable energy technologies (Fu et al., 2015).

Nitration Studies

The reactivity of fluorinated benzene compounds towards nitration has been explored, offering insights into the synthesis of polyfluoro-benzenes and -biphenyls. Coe, Jukes, and Tatlow (1966) investigated the nitration of various polyfluoro-benzenes, including those related to this compound, to obtain mononitro-compounds. Such studies are crucial for the development of new materials and chemicals with specific properties (Coe, Jukes, & Tatlow, 1966).

Molecular Spectroscopy and Electron Transfer

Research into the electron attachment and detachment processes in nitrobenzene derivatives, including fluorinated compounds, provides valuable information for understanding molecular spectroscopy and the mechanisms of electron transfer. Studies by Asfandiarov et al. (2007) on temporary anion states and dissociative electron attachment to nitrobenzene derivatives contribute to our knowledge of molecular interactions and reactions crucial for analytical and physical chemistry (Asfandiarov et al., 2007).

Material Science and Synthesis

The compound's role extends into material science, where its derivatives are used in synthesizing new materials. For instance, the preparation of fluorinated biphenyls is critical for the manufacture of various pharmaceuticals and materials with specific properties. Research by Qiu et al. (2009) on a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, exemplifies the application of such compounds in organic synthesis and material science (Qiu et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

2-bromo-1-fluoro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSOFUPFHGQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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